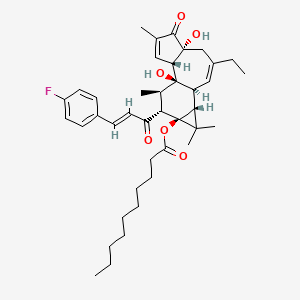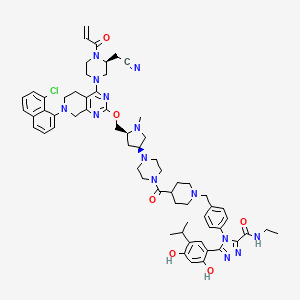
PROTAC KRAS G12C degrader-3
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Métodos De Preparación
The synthesis of PROTAC KRAS G12C degrader-3 involves several key steps:
Design and Synthesis of Ligands: The compound consists of two ligands - one that binds to the KRAS G12C mutant protein and another that recruits an E3 ubiquitin ligase.
Formation of Covalent Bonds: The ligand targeting KRAS G12C forms a covalent bond with the cysteine residue at position 12 of the KRAS protein.
Linker Optimization: The linker is optimized to ensure efficient recruitment of the E3 ubiquitin ligase and subsequent ubiquitination of the KRAS G12C protein.
Industrial production methods for this compound are still under development, as this compound is primarily used in research settings .
Análisis De Reacciones Químicas
PROTAC KRAS G12C degrader-3 undergoes several types of chemical reactions:
Covalent Bond Formation: The compound forms a covalent bond with the cysteine residue of the KRAS G12C protein.
Ubiquitination: The recruited E3 ubiquitin ligase facilitates the addition of ubiquitin molecules to the KRAS G12C protein.
Proteasomal Degradation: The ubiquitinated KRAS G12C protein is recognized and degraded by the proteasome.
Common reagents and conditions used in these reactions include the presence of the E3 ubiquitin ligase, ATP, and the proteasome . The major product formed from these reactions is the degraded KRAS G12C protein .
Aplicaciones Científicas De Investigación
PROTAC KRAS G12C degrader-3 has several scientific research applications:
Cancer Research: It is used to study the degradation of KRAS G12C in cancer cells and its effects on cancer cell proliferation and survival.
Drug Development: The compound serves as a model for developing new PROTACs targeting other oncogenic proteins.
Biological Studies: Researchers use this compound to understand the mechanisms of protein degradation and the role of KRAS G12C in cellular signaling pathways.
Mecanismo De Acción
The mechanism of action of PROTAC KRAS G12C degrader-3 involves several steps:
Binding to KRAS G12C: The compound binds to the KRAS G12C mutant protein via a covalent bond with the cysteine residue.
Recruitment of E3 Ubiquitin Ligase: The other ligand of the compound recruits an E3 ubiquitin ligase, forming a ternary complex with KRAS G12C.
Ubiquitination and Degradation: The E3 ubiquitin ligase facilitates the ubiquitination of KRAS G12C, marking it for degradation by the proteasome.
Comparación Con Compuestos Similares
PROTAC KRAS G12C degrader-3 is unique in its ability to selectively degrade the KRAS G12C mutant protein. Similar compounds include:
LC-2: Another PROTAC that targets KRAS G12C for degradation.
G12D PROTACs: These compounds target the KRAS G12D mutant protein and have shown high selectivity and potency.
VHL-Recruiting PROTACs: These compounds recruit the von Hippel-Lindau (VHL) E3 ubiquitin ligase to degrade KRAS G12C.
This compound stands out due to its specific design and optimization for targeting the KRAS G12C mutant protein .
Propiedades
Fórmula molecular |
C63H75ClN14O6 |
|---|---|
Peso molecular |
1159.8 g/mol |
Nombre IUPAC |
4-[4-[[4-[4-[(3S,5S)-5-[[7-(8-chloronaphthalen-1-yl)-4-[(3S)-3-(cyanomethyl)-4-prop-2-enoylpiperazin-1-yl]-6,8-dihydro-5H-pyrido[3,4-d]pyrimidin-2-yl]oxymethyl]-1-methylpyrrolidin-3-yl]piperazine-1-carbonyl]piperidin-1-yl]methyl]phenyl]-5-(2,4-dihydroxy-5-propan-2-ylphenyl)-N-ethyl-1,2,4-triazole-3-carboxamide |
InChI |
InChI=1S/C63H75ClN14O6/c1-6-56(81)77-31-30-76(37-45(77)18-22-65)58-48-21-25-75(53-13-9-11-42-10-8-12-51(64)57(42)53)38-52(48)67-63(68-58)84-39-47-32-46(36-71(47)5)73-26-28-74(29-27-73)62(83)43-19-23-72(24-20-43)35-41-14-16-44(17-15-41)78-59(69-70-60(78)61(82)66-7-2)50-33-49(40(3)4)54(79)34-55(50)80/h6,8-17,33-34,40,43,45-47,79-80H,1,7,18-21,23-32,35-39H2,2-5H3,(H,66,82)/t45-,46-,47-/m0/s1 |
Clave InChI |
RKQABCMDWYZJBX-OLCJBLMYSA-N |
SMILES isomérico |
CCNC(=O)C1=NN=C(N1C2=CC=C(C=C2)CN3CCC(CC3)C(=O)N4CCN(CC4)[C@H]5C[C@H](N(C5)C)COC6=NC7=C(CCN(C7)C8=CC=CC9=C8C(=CC=C9)Cl)C(=N6)N1CCN([C@H](C1)CC#N)C(=O)C=C)C1=CC(=C(C=C1O)O)C(C)C |
SMILES canónico |
CCNC(=O)C1=NN=C(N1C2=CC=C(C=C2)CN3CCC(CC3)C(=O)N4CCN(CC4)C5CC(N(C5)C)COC6=NC7=C(CCN(C7)C8=CC=CC9=C8C(=CC=C9)Cl)C(=N6)N1CCN(C(C1)CC#N)C(=O)C=C)C1=CC(=C(C=C1O)O)C(C)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


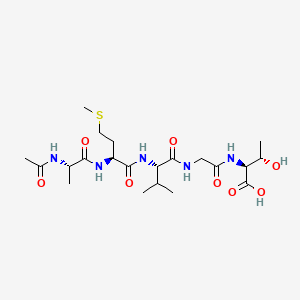
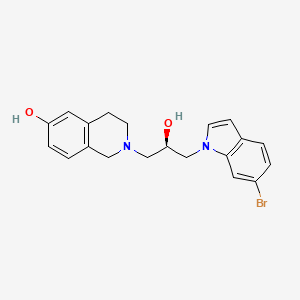
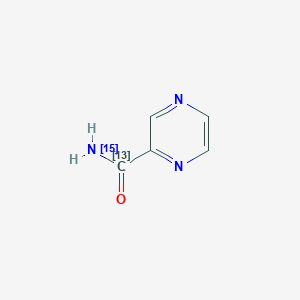
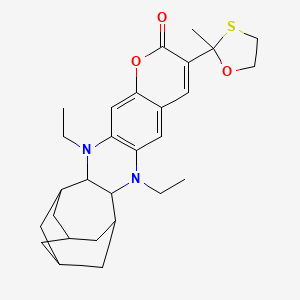
![5-chloro-N-[(E)-[(E)-7-[6-[(4-fluorophenyl)methoxy]-2-methyl-3,4-dihydrochromen-2-yl]-4-methylhept-4-enylidene]amino]-3-(trifluoromethyl)pyridin-2-amine](/img/structure/B12380970.png)
![N-[(2S)-3-methoxy-1-[[4-[3-(1-methylpyrazol-3-yl)phenyl]-1,3-thiazol-2-yl]amino]-1-oxopropan-2-yl]-1-methylsulfonylpyrrole-3-carboxamide](/img/structure/B12380974.png)
![[[(2R,5R)-5-[5-[(E)-2-bromoethenyl]-2,4-dioxopyrimidin-1-yl]-3-hydroxyoxolan-2-yl]methoxy-hydroxyphosphoryl] phosphono hydrogen phosphate](/img/structure/B12380979.png)
![4-[[2-(2,4-dichlorophenyl)-5-methyl-3-oxo-1H-pyrazol-4-yl]diazenyl]benzenesulfonamide](/img/structure/B12380981.png)
![disodium;7-[[6-[(4-acetamidophenyl)diazenyl]-5-hydroxy-7-sulfonatonaphthalen-2-yl]carbamoylamino]-4-hydroxy-3-phenyldiazenylnaphthalene-2-sulfonate](/img/structure/B12380988.png)
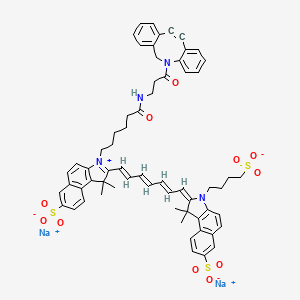
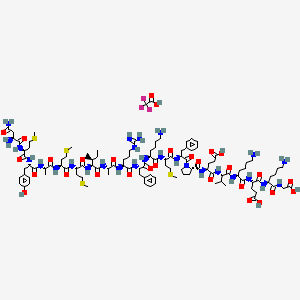
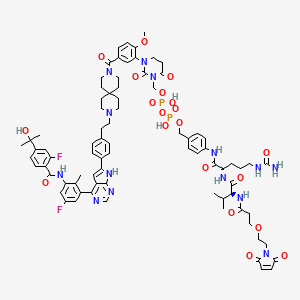
![(2S)-6-amino-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S)-5-amino-2-[[(2S)-2-[[(2R)-2-amino-3-[(2S)-2,3-di(hexadecanoyloxy)propyl]sulfanylpropanoyl]amino]-3-methylbutanoyl]amino]-5-oxopentanoyl]amino]acetyl]amino]-4-carboxybutanoyl]amino]-4-carboxybutanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoyl]amino]-3-carboxypropanoyl]amino]hexanoic acid](/img/structure/B12381018.png)
